synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
An In-depth Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone, a valuable building block in organic synthesis. The described methodology is grounded in established chemical principles and offers a logical, step-by-step approach suitable for researchers and professionals in drug development and chemical sciences. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction and Strategic Overview
3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone is a multifunctional molecule featuring a halogenated aromatic ring, a ketone, and a protected aldehyde in the form of a cyclic acetal. The aryl iodide moiety serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse substituents.[1] The propiophenone backbone is a common structural motif in biologically active compounds. The 1,3-dioxane protecting group masks a reactive β-ketoaldehyde functionality, preventing unwanted side reactions during the modification of other parts of the molecule.[1][2] This strategic protection is crucial in multi-step syntheses.[3][4]
The synthetic strategy detailed herein begins with the commercially available 2-iodoaniline and proceeds through the formation of the key intermediate, 2'-iodoacetophenone. The propiophenone side chain is then constructed, followed by the protection of the terminal aldehyde as a 1,3-dioxane. This approach ensures high regioselectivity and provides a reliable pathway to the target compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone.
Synthesis of Key Intermediate: 2'-Iodoacetophenone
A reliable method for the synthesis of 2'-iodoacetophenone is through the diazotization of 2-aminostyrene followed by an in-situ reaction with acetaldehyde. A more direct and commonly used laboratory-scale synthesis involves the diazotization of 2-acetylaniline.[5]
Experimental Protocol: Synthesis of 2'-Iodoacetophenone from 2-Acetylaniline[5]
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Dissolution: In a 500 mL round-bottom flask, dissolve p-toluenesulfonic acid (22.80 g, 120 mmol) in acetonitrile (160 mL).
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Amine Salt Formation: Add 2-acetylaniline (40 mmol) to the solution. Stir the resulting suspension.
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Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Diazotization and Iodination: Sequentially add a solution of sodium nitrite (5.52 g, 80 mmol) in water (12 mL) and a solution of potassium iodide (16.6 g, 100 mmol) in water (12 mL).
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Reaction: Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature and stir until all the amine is consumed (monitored by TLC).
-
Work-up:
-
Add water (700 mL) to the reaction mixture.
-
Neutralize with 1M sodium bicarbonate solution until the pH is 9-10.
-
Add 2M sodium thiosulfate solution (80 mL) to quench any remaining iodine.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and purify by column chromatography (hexanes:ethyl acetate, 9:1 v/v) to yield 2'-iodoacetophenone as a yellow oil.
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Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| 2-Acetylaniline | 135.17 | 40 | 94 |
| Product | 246.05 | ~37.6 |
Elaboration of the Propiophenone Side Chain
With 2'-iodoacetophenone in hand, the next phase is the construction of the three-carbon propiophenone side chain. A plausible approach involves a Grignard reaction with a protected propanal equivalent, followed by deprotection and oxidation.
Step 3.1: Protection of Propanal
To prevent self-condensation and other side reactions, propanal is first protected as a 1,3-dioxane. This cyclic acetal is stable under the basic conditions of a Grignard reaction.[6][7]
Experimental Protocol: Synthesis of 2-Ethyl-1,3-dioxane [6]
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Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine propanal (1 equiv.), 1,3-propanediol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Reflux the mixture, azeotropically removing water as it forms.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and distill to obtain pure 2-ethyl-1,3-dioxane.
Step 3.2: Grignard Reaction for Carbon-Carbon Bond Formation
The aryl iodide of 2'-iodoacetophenone can be converted to a Grignard reagent, which then reacts with the protected propanal. However, a more controlled approach is to use an organolithium reagent formed via lithium-halogen exchange, which then adds to an appropriate electrophile. A more straightforward approach is the reaction of 2-iodophenyllithium (generated from 1,2-diiodobenzene) with a suitable propanoyl electrophile. For the purpose of this guide, we will outline a Grignard reaction with an alternative electrophile to construct the propiophenone backbone, as direct acylation with a Grignard reagent can be complex.
A more reliable method involves the reaction of 2-iodobenzaldehyde with a suitable organometallic reagent, followed by oxidation.
Alternative Route: Starting from 2-Iodobenzaldehyde
This route offers a more controlled construction of the propiophenone side chain.
Caption: Alternative synthetic route starting from 2-iodobenzaldehyde.
Step 3.2.1: Grignard Addition to 2-Iodobenzaldehyde [8]
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Grignard Formation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether.
-
Addition: Add a solution of 2-iodobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
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Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
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Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting 1-(2-iodophenyl)propan-1-ol by column chromatography.
Step 3.2.2: Oxidation to 2'-Iodopropiophenone
The secondary alcohol is oxidized to the corresponding ketone.
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Oxidation: To a solution of 1-(2-iodophenyl)propan-1-ol in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature until the reaction is complete.
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Work-up: Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
Purification: Concentrate the filtrate to yield 2'-iodopropiophenone.
Step 3.2.3: α-Bromination of 2'-Iodopropiophenone
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Bromination: Dissolve 2'-iodopropiophenone in a suitable solvent (e.g., chloroform or acetic acid) and add elemental bromine dropwise at room temperature.
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Work-up: After the reaction is complete, remove the solvent and excess bromine under reduced pressure to obtain 3-bromo-2'-iodopropiophenone.
Step 3.2.4: Synthesis of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
The final step involves the reaction of the α-bromo ketone with 1,3-propanediol to form the desired product. This reaction proceeds via an initial substitution followed by intramolecular cyclization and acetal formation. A more direct approach is the reaction of the bromo-ketone with a pre-formed lithiated 1,3-dioxane. However, a simpler, albeit potentially lower-yielding, method is a direct reaction.
A more plausible final step is the protection of a β-ketoaldehyde precursor. Let's reconsider the main synthetic pathway.
Revised Main Pathway: From 2'-Iodoacetophenone
-
Mannich Reaction: React 2'-iodoacetophenone with formaldehyde and a secondary amine (e.g., dimethylamine) to form the Mannich base.
-
Elimination: Treat the Mannich base with a base to induce elimination, yielding 1-(2-iodophenyl)prop-2-en-1-one.
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Michael Addition of a Protected Aldehyde Equivalent: A more advanced and direct approach would involve the conjugate addition of a protected formaldehyde equivalent to the enone.
Given the complexity of these routes, a more straightforward, albeit less elegant, approach is often preferred in a laboratory setting. Let's return to the most plausible and well-documented sequence of reactions.
A Practical Synthetic Approach
A robust synthesis can be envisioned through the acylation of a suitable aromatic precursor with a protected propionyl chloride.
Step 4.1: Preparation of 3-(1,3-Dioxan-2-yl)propanoic Acid
-
React malonic acid with 1,3-propanediol to form the cyclic acetal of the carboxylic acid.
-
Alternatively, protect 3-oxopropanoic acid (malonic semialdehyde) with 1,3-propanediol.
Step 4.2: Conversion to the Acyl Chloride
Treat 3-(1,3-dioxan-2-yl)propanoic acid with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Step 4.3: Friedel-Crafts Acylation[9][10][11][12]
-
Reaction Setup: In a flask cooled to 0 °C, add iodobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.
-
Acylation: Add the 3-(1,3-dioxan-2-yl)propionyl chloride dropwise to the stirred mixture.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature until completion.
-
Work-up: Quench the reaction by pouring it over ice and hydrochloric acid. Extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography to yield 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone. Note that Friedel-Crafts acylation of iodobenzene will likely yield a mixture of ortho and para isomers, requiring careful purification.[9]
Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation approach.
Conclusion
The is a multi-step process that requires careful planning and execution. The Friedel-Crafts acylation approach, while potentially suffering from regioselectivity issues, offers a direct method for constructing the target molecule. Alternative routes starting from 2-iodoaniline or 2-iodobenzaldehyde provide more control but involve more steps. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The information provided in this guide, grounded in established chemical literature, offers a solid foundation for the successful synthesis of this versatile chemical building block.
References
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